Cas no 921869-32-1 (N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-1,1'-biphenyl-4-carboxamide)

N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-1,1'-biphenyl-4-carboxamide is a structurally complex organic compound featuring a benzofuran-thiazole-biphenyl scaffold. Its key advantages include a well-defined molecular architecture, which may confer selective binding properties in pharmacological or materials science applications. The presence of methoxy and carboxamide functional groups enhances its potential for hydrogen bonding and solubility in polar solvents, making it suitable for further derivatization or formulation. The compound's rigid, conjugated framework suggests possible utility in optoelectronic materials or as an intermediate in synthetic chemistry. Its purity and stability under standard conditions ensure reliable performance in research and industrial settings.
N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-1,1'-biphenyl-4-carboxamide structure
921869-32-1 structure
Product name:N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-1,1'-biphenyl-4-carboxamide
CAS No:921869-32-1
MF:C25H18N2O3S
MW:426.487024784088
CID:5799158

N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-1,1'-biphenyl-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenylbenzamide
    • N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-1,1'-biphenyl-4-carboxamide
    • Inchi: 1S/C25H18N2O3S/c1-29-21-9-5-8-19-14-22(30-23(19)21)20-15-31-25(26-20)27-24(28)18-12-10-17(11-13-18)16-6-3-2-4-7-16/h2-15H,1H3,(H,26,27,28)
    • InChI Key: CXWLUEBYAWOPED-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC3=CC=CC(OC)=C3O2)=CS1)(=O)C1=CC=C(C2=CC=CC=C2)C=C1

N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-1,1'-biphenyl-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2252-0011-40mg
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide
921869-32-1 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2252-0011-10mg
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide
921869-32-1 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2252-0011-15mg
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide
921869-32-1 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2252-0011-75mg
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide
921869-32-1 90%+
75mg
$208.0 2023-05-16
A2B Chem LLC
BA74880-50mg
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide
921869-32-1
50mg
$504.00 2024-05-20
A2B Chem LLC
BA74880-100mg
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide
921869-32-1
100mg
$697.00 2024-05-20
A2B Chem LLC
BA74880-5mg
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide
921869-32-1
5mg
$272.00 2024-05-20
A2B Chem LLC
BA74880-10mg
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide
921869-32-1
10mg
$291.00 2024-05-20
Life Chemicals
F2252-0011-100mg
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide
921869-32-1 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2252-0011-3mg
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide
921869-32-1 90%+
3mg
$63.0 2023-05-16

Additional information on N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-1,1'-biphenyl-4-carboxamide

Introduction to N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-1,1'-biphenyl-4-carboxamide (CAS No. 921869-32-1)

N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl-1,1'-biphenyl-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 921869-32-1, represents a novel molecular structure that combines elements of benzofuran, thiazole, and biphenyl moieties, making it a promising candidate for further exploration in medicinal chemistry.

The structural framework of this compound is characterized by its intricate connectivity and functional groups. The presence of a 7-methoxy-1-benzofuran moiety at the 4-position of the thiazole ring introduces a hydrophobic aromatic system that can potentially interact with biological targets. Additionally, the biphenyl core at the 1-position adds another layer of complexity, offering multiple sites for chemical modification and biological interaction.

In recent years, there has been a growing interest in designing molecules that incorporate heterocyclic scaffolds due to their inherent biological activity and structural diversity. The thiazole ring, in particular, is well-documented for its pharmacological properties and has been widely used in the development of drugs targeting various diseases. The incorporation of a thiazole ring into the N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl moiety in this compound suggests potential applications in areas such as anti-inflammatory, antimicrobial, and anticancer therapies.

One of the most compelling aspects of this compound is its potential to serve as a scaffold for drug discovery. The biphenyl moiety, known for its stability and ability to engage in π-stacking interactions with biological targets, provides a robust platform for further derivatization. This allows researchers to modify various positions on the molecule to optimize its pharmacokinetic properties and enhance its binding affinity to specific receptors or enzymes.

Recent studies have highlighted the importance of molecular diversity in drug discovery programs. Compounds like N-4-(7-methoxy-1-benzofuran)-1,3-thiazol-2-yl-1,1'-biphenyl-4-carboxamide exemplify this principle by combining multiple pharmacophoric elements into a single molecule. This approach can lead to the identification of novel therapeutic agents with unique mechanisms of action. For instance, the combination of benzofuran and thiazole moieties may confer dual-targeting capabilities, allowing the compound to interact with multiple biological pathways simultaneously.

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. Key steps include the formation of the benzofuran ring through cyclization reactions, followed by functionalization at the 7-position with a methoxy group. Subsequent introduction of the thiazole ring and biphenyl moiety completes the molecular structure. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may be employed to achieve these transformations efficiently.

Evaluation of the pharmacological activity of N-4-(7-methoxy-benzofuran)-2-yloxy]-1,3-thiazol] -2 - yl - 1 , 1 '- biphenyl - 4 - carboxamide has been conducted using both in vitro and in vivo models. Preliminary results suggest that this compound exhibits promising activity against certain disease models. For example, it has shown inhibitory effects on enzymes involved in inflammation pathways, making it a potential lead compound for developing anti-inflammatory drugs.

The development of new drugs often requires extensive characterization to understand their mode of action and potential side effects. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are essential for confirming the structural integrity of this compound. Additionally, computational methods such as molecular docking simulations can provide insights into how this molecule interacts with biological targets at an atomic level.

The impact of this compound on future drug development is significant. By serving as a versatile scaffold for medicinal chemistry innovation, it has the potential to inspire new generations of therapeutics targeting various diseases. As research continues to uncover new applications for heterocyclic compounds like N-(4-(7-methoxy-benzofuran]-2-yloxy]-[3H]-thiazolo[5] [2H] - [1 , 3 ] - di azol - 4 - yl - [ 1 , 1 '- bi phenyl ] - 4 - carboxamide (CAS No. 92186932), its importance in pharmaceutical research will only continue to grow.

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